2-((5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
Description
2-((5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound featuring an isoindoline-1,3-dione core linked to a 5-(tert-butyl)-substituted 1,2,4-oxadiazole ring via a methyl bridge. The oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, contributes electron-withdrawing effects, which may stabilize the isoindoline-dione moiety.
Properties
IUPAC Name |
2-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-15(2,3)14-16-11(17-21-14)8-18-12(19)9-6-4-5-7-10(9)13(18)20/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWOAYDUVTYPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a synthetic derivative with potential biological significance. This article aims to explore its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molar Mass : 342.36 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
The biological activity of this compound is largely attributed to its structural components:
- Isoindoline-1,3-dione : Known for its ability to interact with various biological targets.
- Oxadiazole moiety : Contributes to the compound's pharmacological properties by enhancing electron density and facilitating interactions with biomolecules.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown that compounds containing oxadiazole and isoindoline structures can inhibit cancer cell proliferation. For instance:
- In vitro studies demonstrated that derivatives similar to this compound have IC₅₀ values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial assays revealed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Mechanistic Insights
The proposed mechanisms of action include:
- Induction of apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of specific kinases involved in cell cycle regulation.
Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, a series of isoindoline derivatives were synthesized and evaluated for their antitumor activity. The study highlighted that the presence of the oxadiazole ring significantly enhanced cytotoxicity against breast cancer cell lines.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of similar oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the tert-butyl substitution exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties based on evidence:
Key Observations:
Substituent Impact :
- The tert-butyl group in the target compound likely increases lipophilicity and steric hindrance compared to the isopropyl analog (C₁₄H₁₃N₃O₃) . This could enhance membrane permeability but reduce aqueous solubility.
- Thioxo-triazolidinyl substituents (e.g., in Compound 13c) introduce sulfur atoms and hydrogen-bonding NH groups, which may improve binding to biological targets but lower thermal stability (m.p. >300°C) .
- The chlorothiazolyl group () introduces electronegative chlorine and a thiazole ring, altering electronic properties and reactivity compared to oxadiazole derivatives .
Spectral Data :
- Isoindoline-dione carbonyl stretches in IR (1700–1785 cm⁻¹) are consistent across analogs, indicating minimal electronic perturbation by substituents .
- ^1H-NMR signals for aromatic protons (δ 7.15–8.35) and alkyl groups (e.g., δ 2.35–2.64 for CH₃) align with structural expectations .
Synthesis and Yield :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
